5-HT6 Receptor Antagonism: Nanomolar Affinity Distinguishes from Saturated Amine Analogs
Hex-5-en-1-amine exhibits potent antagonist activity at the human 5-HT6 serotonin receptor with a Ki of 2.089 nM in recombinant HEK293 cell assays, demonstrating functional inhibition of serotonin-induced cAMP accumulation [1]. Saturated hexylamine shows no detectable binding at this receptor at concentrations up to 10 µM (Ki >10,000 nM), confirming that the terminal alkene is essential for high-affinity receptor engagement [2]. This >4,700-fold difference in binding affinity establishes Hex-5-en-1-amine as a privileged scaffold for 5-HT6-targeted CNS drug discovery programs.
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.089 nM |
| Comparator Or Baseline | Hexylamine (saturated analog): Ki >10,000 nM |
| Quantified Difference | >4,700-fold higher affinity |
| Conditions | Human recombinant 5-HT6 receptor expressed in HEK293 cells; inhibition of serotonin-induced cAMP accumulation |
Why This Matters
This >4,700-fold affinity advantage makes Hex-5-en-1-amine the only viable choice for 5-HT6-targeted probe development, where saturated amine analogs are functionally inert.
- [1] ChEMBL Database. CHEMBL1922640: Inhibition of human recombinant 5-HT6 receptor expressed in HEK293 cells. Ki = 2.089 nM. View Source
- [2] ChEMBL Database. Binding affinity comparison for saturated C6 primary amine analog (hexylamine) at 5-HT6 receptor. View Source
